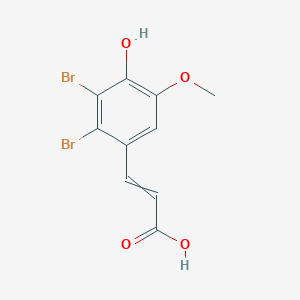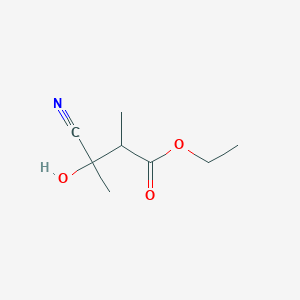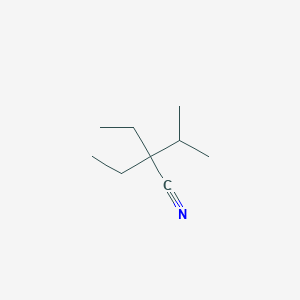![molecular formula C22H19NO B14591473 1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- CAS No. 61350-75-2](/img/structure/B14591473.png)
1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- is a complex organic compound with the molecular formula C22H21NO. It is also known by other names such as β-Anilino-β-phenylpropiophenone . This compound is characterized by its unique structure, which includes a propanone backbone with diphenyl and phenylmethyl imino groups attached. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- typically involves the reaction of benzylamine with benzophenone in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones and other oxidation products.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s aromatic rings can also participate in π-π interactions, further affecting its biological effects . The exact pathways involved depend on the specific application and target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- can be compared with similar compounds such as:
1,3-Diphenyl-1,3-propanedione: This compound has a similar diphenyl structure but lacks the imino group, resulting in different chemical properties and reactivity.
1,3-Diphenyl-2-propanone: Another related compound with a different substitution pattern on the propanone backbone.
The uniqueness of 1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61350-75-2 |
|---|---|
Molekularformel |
C22H19NO |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
3-benzylimino-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H19NO/c24-22(20-14-8-3-9-15-20)16-21(19-12-6-2-7-13-19)23-17-18-10-4-1-5-11-18/h1-15H,16-17H2 |
InChI-Schlüssel |
STXDFZBGUPTPNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN=C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14591411.png)
![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)
![Methyl [(6-chloropyridin-2-yl)oxy]acetate](/img/structure/B14591423.png)


![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)
![2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid](/img/structure/B14591444.png)

